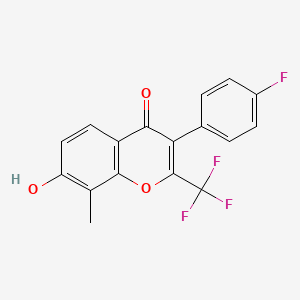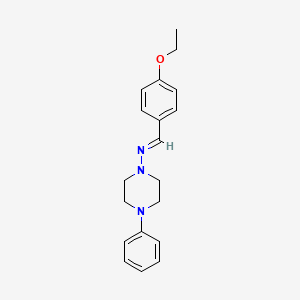
2-Formamido-9-fluorenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formamido-9-fluorenone is an organic compound with the molecular formula C14H9NO2 It is a derivative of fluorenone, characterized by the presence of a formamido group at the second position of the fluorenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formamido-9-fluorenone typically involves the formylation of 9-fluorenone. One common method includes the reaction of 9-fluorenone with formamide in the presence of a catalyst. The reaction conditions often require elevated temperatures and may involve the use of solvents to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Formamido-9-fluorenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine or alcohol derivatives.
Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring catalysts or specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional functional groups, while reduction can produce fluorenylamines or fluorenyl alcohols.
Applications De Recherche Scientifique
2-Formamido-9-fluorenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific optical and electronic properties, such as fluorescent probes and organic semiconductors.
Mécanisme D'action
The mechanism by which 2-Formamido-9-fluorenone exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its derivatives may intercalate with DNA, disrupting cellular processes and leading to cytotoxic effects. Further research is needed to elucidate the specific molecular interactions and pathways involved.
Comparaison Avec Des Composés Similaires
9-Fluorenone: A parent compound of 2-Formamido-9-fluorenone, used in various chemical syntheses.
2-Acetamido-9-fluorenone: Another derivative with an acetamido group instead of a formamido group.
2-Methylamino-9-fluorenone: Contains a methylamino group, offering different chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of the formamido group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
N-(9-oxofluoren-2-yl)formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-8-15-9-5-6-11-10-3-1-2-4-12(10)14(17)13(11)7-9/h1-8H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERIQMZSHJWSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(3,4-dimethoxyphenyl)-4-{[(E)-1-naphthylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11965307.png)
![4-(3-Methylphenyl)-5-{[4-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-YL]methyl}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11965313.png)
![3-(1H-benzimidazol-1-yl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]propanehydrazide](/img/structure/B11965319.png)
![2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole](/img/structure/B11965324.png)
![Benzyl (2E)-2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11965325.png)

![N-(4-methoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11965343.png)
![(5E)-2-(4-methoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11965354.png)
![(5E)-5-(4-nitrobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11965358.png)


![3-[[4-[Bis(4-hydroxy-2-oxo-chromen-3-yl)methyl]phenyl]-(4-hydroxy-2-oxo-chromen-3-yl)methyl]-4-hydroxy-chromen-2-one](/img/structure/B11965366.png)

![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965391.png)
